molecular formula C7H7Br2N B12531627 Pyridine, 2-(dibromomethyl)-6-methyl- CAS No. 681459-98-3

Pyridine, 2-(dibromomethyl)-6-methyl-

Cat. No.: B12531627
CAS No.: 681459-98-3
M. Wt: 264.94 g/mol
InChI Key: RWABFFAWFSCDBR-UHFFFAOYSA-N
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Description

Pyridine, 2-(dibromomethyl)-6-methyl- is a derivative of pyridine, a six-membered aromatic heterocyclic compound containing one nitrogen atom. Pyridine derivatives are widely recognized for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. The compound Pyridine, 2-(dibromomethyl)-6-methyl- is particularly notable for its unique chemical structure, which includes two bromine atoms and a methyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(dibromomethyl)-6-methyl- typically involves the bromination of 2-methylpyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the substitution of hydrogen atoms in the methyl group with bromine atoms, resulting in the formation of the dibromomethyl derivative.

Industrial Production Methods

Industrial production of Pyridine, 2-(dibromomethyl)-6-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(dibromomethyl)-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.

    Substitution: The bromine atoms in the dibromomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pyridine, 2-(dibromomethyl)-6-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(dibromomethyl)-6-methyl- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which lacks the dibromomethyl and methyl groups.

    2-Methylpyridine: Similar structure but without the dibromomethyl group.

    2,6-Dibromopyridine: Contains bromine atoms but lacks the methyl group.

Uniqueness

Pyridine, 2-(dibromomethyl)-6-methyl- is unique due to the presence of both the dibromomethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

681459-98-3

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-(dibromomethyl)-6-methylpyridine

InChI

InChI=1S/C7H7Br2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3

InChI Key

RWABFFAWFSCDBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(Br)Br

Origin of Product

United States

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